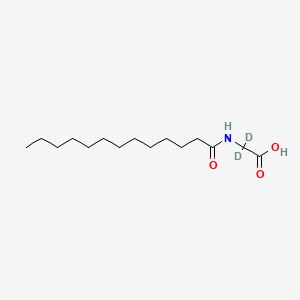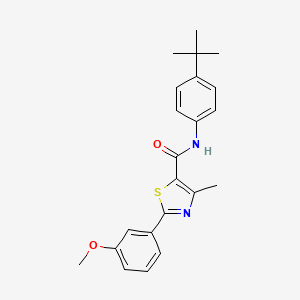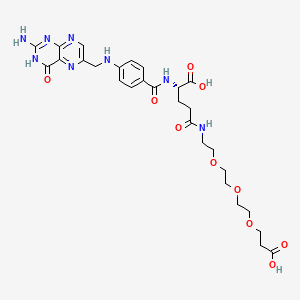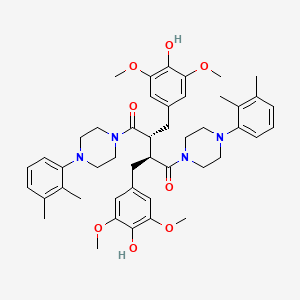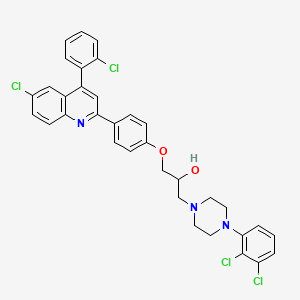
Antileishmanial agent-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-24 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis manifests in three main forms: visceral, cutaneous, and mucocutaneous, each requiring effective treatment options due to the limitations of current therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-24 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Antileishmanial agent-24 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify the most potent compounds .
科学的研究の応用
Antileishmanial agent-24 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of antileishmanial agents.
Biology: In biological studies, this compound is used to investigate the mechanisms of action against Leishmania parasites.
Medicine: The primary application of this compound is in the treatment of leishmaniasis.
作用機序
Antileishmanial agent-24 exerts its effects by targeting specific molecular pathways in Leishmania parasites. The compound disrupts the parasite’s metabolic processes, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival . The exact mechanism of action may involve multiple pathways, including the induction of oxidative stress and inhibition of key metabolic enzymes .
類似化合物との比較
Similar Compounds
Similar compounds to Antileishmanial agent-24 include:
Miltefosine: An alkylphosphocholine drug with broad-spectrum antileishmanial activity.
Amphotericin B: A polyene antifungal with potent activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic used in the treatment of leishmaniasis.
Uniqueness
This compound stands out due to its synthetic origin and the potential for structural modifications to enhance its activity. Unlike natural products like Amphotericin B, synthetic compounds offer greater flexibility in optimizing pharmacokinetic and pharmacodynamic properties . Additionally, this compound may exhibit fewer side effects compared to existing treatments, making it a promising candidate for further development .
特性
分子式 |
C34H29Cl4N3O2 |
|---|---|
分子量 |
653.4 g/mol |
IUPAC名 |
1-[4-[6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenoxy]-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2 |
InChIキー |
RLOQBKNLHGZITP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


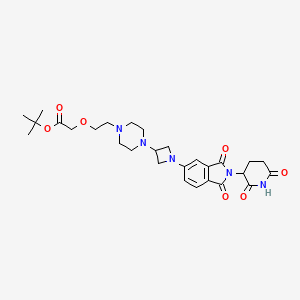
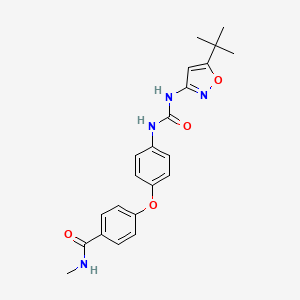
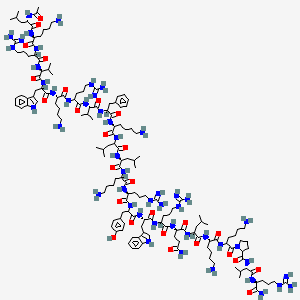
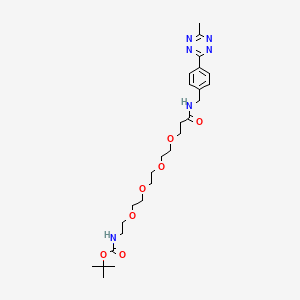
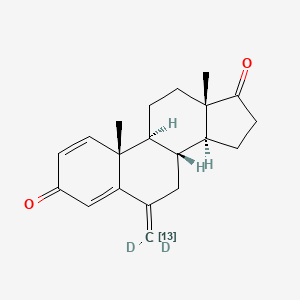

![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
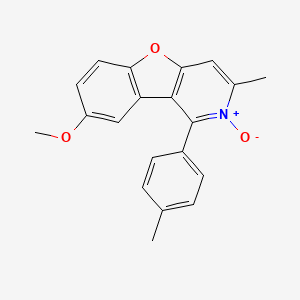
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
